Cas no 353495-77-9 (4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester)

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a versatile intermediate in organic synthesis, particularly valuable for the preparation of diazepane-based compounds. Its tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the amino-acetyl moiety provides a reactive handle for further functionalization. This compound is commonly employed in medicinal chemistry for the development of pharmacologically active molecules, including peptidomimetics and heterocyclic derivatives. Its well-defined reactivity and compatibility with standard coupling reagents make it a practical choice for constructing complex molecular architectures. The product is typically handled under inert conditions to preserve its integrity.
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester structure
353495-77-9 structure
Product Name:4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
CAS No:353495-77-9
MF:C12H23N3O3
MW:257.32932305336
CID:2162460
Update Time:2025-05-24

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate
    • AM100712
    • 4-(2-Aminoacetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9,13H2,1-3H3
    • InChI Key: OUDJKJUOTLKTEU-UHFFFAOYSA-N
    • SMILES: O(C(N1CCN(C(CN)=O)CCC1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Topological Polar Surface Area: 75.9

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester Pricemore >>

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4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester Related Literature

Additional information on 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester: A Comprehensive Overview

The compound with CAS No 353495-77-9, known as 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of the tert-butyl ester group and the 2-amino-acetyl substituent makes this compound unique and versatile in its applications.

Recent studies have highlighted the potential of diazepane derivatives in drug design, particularly in the development of agents targeting central nervous system disorders. The tert-butyl ester group is known to enhance the bioavailability of drugs by improving their solubility and stability. This feature makes 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester a promising candidate for further exploration in therapeutic interventions.

The synthesis of this compound involves a multi-step process, including the formation of the diazepane ring and subsequent functionalization with the amino-acetyl and tert-butyl ester groups. Researchers have optimized these steps to achieve higher yields and better purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications.

In terms of biological activity, 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester has shown potential as a precursor for peptide-based drugs. The amino-acetyl group facilitates peptide bond formation, making this compound a valuable building block in peptide synthesis. Additionally, its diazepane structure provides rigidity and stability to the molecule, which are desirable properties in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular modeling studies suggest that 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester has favorable absorption and distribution profiles, making it an attractive candidate for oral drug delivery systems.

The market demand for such compounds is driven by their applications in both academic research and industrial drug development. The increasing focus on personalized medicine and targeted therapies has further boosted the interest in molecules like 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester. Its ability to serve as a versatile scaffold for drug design positions it as a key player in future therapeutic innovations.

In conclusion, 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS No 353495-77-9) is a compelling molecule with diverse applications in organic chemistry and pharmacology. Its unique structure, combined with recent advances in synthetic and computational techniques, ensures that this compound will continue to play a pivotal role in scientific research and drug development.

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